{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling.
Preparation of Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Functionalization: The methyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Coupling: The final step involves coupling the two functionalized pyrazole rings using a suitable linker, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole rings, potentially leading to the formation of hydropyrazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl and isopropyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Alcohols, ketones
Reduction: Hydropyrazoles
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, making this compound a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its structure suggests it could interact with various biological targets, offering possibilities for the development of new medications.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it valuable for various applications.
Mechanism of Action
The mechanism of action of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in inflammation and pain pathways.
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazole-4-carboxamide
- 3,5-dimethyl-1H-pyrazole
- 1-isopropyl-3-methyl-1H-pyrazole
Uniqueness
What sets {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine apart is its dual pyrazole structure, which provides unique chemical properties and biological activities. This dual structure allows for more complex interactions with biological targets, potentially leading to more effective therapeutic agents.
Properties
Molecular Formula |
C13H21N5 |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-10(2)18-9-12(11(3)16-18)7-14-8-13-5-6-15-17(13)4/h5-6,9-10,14H,7-8H2,1-4H3 |
InChI Key |
GJQRCQXXUVEMFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=NN2C)C(C)C |
Origin of Product |
United States |
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